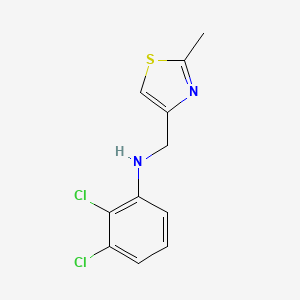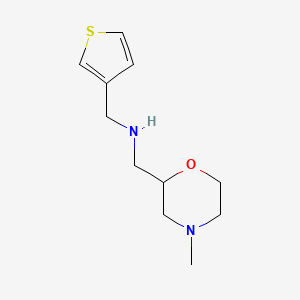
(1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Imine Group: The imine group can be formed by the condensation of an amine with an aldehyde or ketone.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Triazole derivatives are known for their ability to inhibit enzymes and interact with biological targets, making them useful in drug discovery and development.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of (1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The hydroxyl and imine groups may also play a role in the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)butan-1-imine: A similar compound with a shorter carbon chain.
(1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-imine: A similar compound with a longer carbon chain.
(1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-imine: A similar compound with a different carbon chain length.
Uniqueness
The uniqueness of (1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine lies in its specific carbon chain length and the presence of both hydroxyl and imine groups. These structural features may confer unique reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H16N4O |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
(NE)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine |
InChI |
InChI=1S/C13H16N4O/c1-2-6-12(17-10-14-9-15-17)13(16-18)11-7-4-3-5-8-11/h3-5,7-10,12,18H,2,6H2,1H3/b16-13+ |
Clé InChI |
HZKQVULAECMFRT-DTQAZKPQSA-N |
SMILES isomérique |
CCCC(/C(=N/O)/C1=CC=CC=C1)N2C=NC=N2 |
SMILES canonique |
CCCC(C(=NO)C1=CC=CC=C1)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole](/img/structure/B14914091.png)
amino}propanenitrile](/img/structure/B14914111.png)

![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)




![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)





